8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[(Dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 840514-99-0) is a xanthine-derived compound with a purine-2,6-dione core. Its structure features a 7-ethyl group, 1,3-dimethyl substituents, and an 8-position dibenzylaminomethyl moiety. The molecular formula is C₂₅H₂₉N₅O₃, with a molecular weight of 471.54 g/mol. Key spectral data include a distinctive ¹H-NMR signal for the dibenzylamino group (δ ~3.8–4.0 ppm for CH₂-N) and aromatic protons (δ ~7.2–7.5 ppm).
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H27N5O2/c1-4-29-20(25-22-21(29)23(30)27(3)24(31)26(22)2)17-28(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14H,4,15-17H2,1-3H3 |
InChI Key |
JEURDYFBPFKXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with a dibenzylamino group under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine or alcohol derivative .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 502.6 g/mol. The structure features a purine base modified with dibenzylamino and ethyl substituents, which contribute to its unique properties and biological activities.
Numerous studies have investigated the biological activity of this compound, revealing several promising applications:
- Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. The specific structural modifications in 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione enhance its interaction with cellular targets involved in cancer progression.
- Anti-inflammatory Effects : Studies have shown that similar purine derivatives possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
- Antiviral Properties : Some derivatives of purine are known to interfere with viral replication. The unique structure of this compound could potentially enhance its efficacy against certain viruses by targeting viral enzymes or receptors.
- Neuroprotective Effects : There is emerging evidence that purine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that modify the purine core to introduce the dibenzylamino group and ethyl substituent. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), which help identify the most effective configurations for desired biological activities.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous purine-2,6-diones, emphasizing substituent variations at positions 7 and 8, synthesis yields, melting points, and spectral features:
Key Observations:
Substituent Effects on Melting Points: Halogenated derivatives (e.g., 8-bromo, 8-chloro) exhibit higher melting points (164–187°C) due to increased molecular symmetry and halogen polarity. The target compound’s melting point is undocumented but likely lower due to the flexible dibenzylamino group. Disulfide-linked dimers (e.g., Compound 4, ) show exceptionally high melting points (241–243°C), attributed to strong intermolecular S–S interactions.
8-Mercapto derivatives are prepared via thiolation reactions with moderate yields (78–84%).
Spectral Signatures: The dibenzylamino group in the target compound produces distinct aromatic proton signals (δ 7.2–7.5 ppm) and a CH₂-N resonance (δ 3.8–4.0 ppm). In contrast, 8-mercapto derivatives show broad SH peaks at δ 14.25 ppm.
Notes
- Synthetic Optimization: Modifying the dibenzylamino group (e.g., replacing benzyl with smaller alkyl chains) could improve synthetic yields and pharmacokinetics.
Biological Activity
The compound 8-[(dibenzylamino)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.50 g/mol. Its structure features a purine core substituted with dibenzylamino and ethyl groups, which may contribute to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that various purine derivatives exhibit significant antibacterial properties. The compound has been evaluated against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against these pathogens. For instance, the compound showed MIC values ranging from 5 to 20 µM against Gram-positive bacteria like S. aureus and B. subtilis, while demonstrating slightly higher MIC values against Gram-negative bacteria like E. coli .
Antifungal Activity
In addition to antibacterial properties, this compound has also been assessed for antifungal activity. It exhibited moderate antifungal effects against common fungal strains such as:
- Candida albicans
- Aspergillus niger
The MIC values for antifungal activity ranged from 10 to 30 µM, indicating a promising potential for further development in antifungal therapies .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of nucleic acid synthesis and disruption of cellular membrane integrity in bacteria and fungi. The dibenzylamino group may enhance cell permeability, allowing the compound to enter microbial cells more effectively .
Study 1: Evaluation of Antibacterial Properties
In a study focusing on the antibacterial efficacy of various purine derivatives, including our compound, researchers found that it significantly inhibited bacterial growth in vitro. The study utilized agar diffusion methods to measure zones of inhibition against selected bacterial strains. The results indicated that the compound's antibacterial activity was comparable to standard antibiotics like ampicillin .
Study 2: Antifungal Screening
Another investigation assessed the antifungal potential of this compound using C. albicans and A. niger. The study reported that the compound inhibited fungal growth effectively at concentrations lower than those required for traditional antifungals, suggesting it may serve as a lead compound for developing new antifungal agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for purine-2,6-dione derivatives, and how can regioselectivity be controlled during substitution at the 7- and 8-positions?
- Methodological Answer : Nucleophilic substitution at the 8-position (e.g., bromo precursors) followed by functionalization at the 7-position (e.g., alkylation) is a standard approach. Regioselectivity can be optimized by adjusting reaction temperature, solvent polarity (e.g., DMSO for SN2 reactions), and steric effects of substituents. Spectral characterization (FTIR, NMR) is critical to confirm substitution patterns .
Q. How can spectroscopic techniques (FTIR, mass spectrometry) distinguish between structurally similar purine-dione derivatives?
- Methodological Answer :
- FTIR : Key peaks include C=O stretching (~1650–1700 cm⁻¹), N-H stretching (~3300 cm⁻¹ for secondary amines), and C-Cl stretching (~740 cm⁻¹ for chloro derivatives) .
- Mass spectrometry : Fragmentation patterns (e.g., loss of dibenzylamino groups or ethyl chains) help differentiate substituents. For example, a peak at m/z 169 may indicate cleavage of the purine core .
Q. What crystallographic methods are used to analyze the stability and solubility of purine-dione microcrystals?
- Methodological Answer : X-ray diffraction (XRD) determines crystallinity (≥20% for pharmaceutical formulations), while particle size analysis (e.g., dynamic light scattering) ensures microcrystals are <50 µm for enhanced bioavailability .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of 8-substituted purine-diones, and what are their limitations?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Docking studies (e.g., against SARS-CoV-2 Mpro) evaluate binding affinity but require experimental validation due to approximations in solvation and protein flexibility .
Q. What strategies resolve contradictions in biological activity data between purine-diones with varying 7- and 8-substituents?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare substituent hydrophobicity (e.g., ethyl vs. benzyl groups) and hydrogen-bonding capacity (e.g., hydroxyl vs. amino groups) .
- In vitro assays : Test against specific targets (e.g., DPP-4 for antidiabetic activity) to isolate substituent effects .
Q. How can hydrogen-bonding interactions of 8-substituted purine-diones be quantitatively analyzed to optimize pharmacokinetics?
- Methodological Answer : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C=O⋯H-N). Energy framework models quantify interaction strengths (e.g., π-π stacking vs. hydrogen bonds) for solubility and stability predictions .
Q. What experimental designs address low yields in the synthesis of 8-[(dibenzylamino)methyl] derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
